molecular formula C6H10O3 B11831301 (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

Cat. No.: B11831301
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-NOWQFEBASA-N
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Description

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol is an organic compound with the molecular formula C6H10O3 It is a hexahydro derivative of furofuran, characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol can be achieved through several methods. One common approach involves the use of hexahydrofuran as a starting material. The process typically includes the following steps:

    Oxidation: Hexahydrofuran is oxidized to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired bicyclic structure.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, stereoselective methods are employed to ensure the production of diastereomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various alcohols and ethers.

Scientific Research Applications

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
  • (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one

Uniqueness

(3aS,6aR)-2,3,3

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5?,6+/m0/s1

InChI Key

RCDXYCHYMULCDZ-NOWQFEBASA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C(CO2)O

Canonical SMILES

C1COC2C1C(CO2)O

Origin of Product

United States

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